NK 252

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NK 252 ist ein potenter Aktivator des Transkriptionsfaktors Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2). Diese Verbindung spielt eine entscheidende Rolle bei der Aktivierung von antioxidativen Responseelementen (AREs), die für die Expression verschiedener antioxidationsassoziierter Gene unerlässlich sind. This compound hat sich als vielversprechend erwiesen, um Zellen vor oxidativem Stress zu schützen und wurde auf seine therapeutischen Anwendungen bei verschiedenen Krankheiten wie Leberfibrose und Krebs untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NK 252 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein gängiger Syntheseweg umfasst die Reaktion von 2-Furanylhydrazin mit Ethylchlorformiat zur Bildung von 2-Furanylcarbazat. Diese Zwischenverbindung wird dann mit 2-Pyridincarboxaldehyd umgesetzt, um die endgültige Verbindung this compound zu erhalten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Techniken wie Kristallisation und Chromatographie werden verwendet, um das Endprodukt zu reinigen. Der Produktionsprozess ist so konzipiert, dass er kostengünstig und skalierbar ist, um die Anforderungen von Forschung und potenziellen therapeutischen Anwendungen zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NK 252 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend, um die Verbindung zu modifizieren, um ihre Eigenschaften zu verbessern oder ihr Verhalten unter verschiedenen Bedingungen zu untersuchen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid (H₂O₂) werden verwendet, um die oxidative Stabilität von this compound zu untersuchen.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) werden eingesetzt, um das Reduktionspotenzial der Verbindung zu untersuchen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zur Bildung von oxidierten Derivaten führen, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen. In ähnlicher Weise können Reduktions- und Substitutionsreaktionen verschiedene Analoga mit potenziell verbesserten oder veränderten Eigenschaften liefern .

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Wird als Modellverbindung verwendet, um die Nrf2-Aktivierung und ihre Auswirkungen auf die antioxidative Reaktion zu untersuchen.

Biologie: Untersucht auf seine Rolle in zellulären Abwehrmechanismen gegen oxidativen Stress.

Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von Leberfibrose, Krebs und anderen Krankheiten, die mit oxidativem Stress verbunden sind.

Industrie: Potenzielle Anwendungen bei der Entwicklung von antioxidativen Therapien und Schutzmitteln gegen oxidative Schäden

Wirkmechanismus

This compound entfaltet seine Wirkung durch Aktivierung des Nrf2-Signalwegs. Nrf2 ist ein Transkriptionsfaktor, der an antioxidative Responseelemente (AREs) in der DNA bindet und zur Expression von Genen führt, die an der antioxidativen Abwehr beteiligt sind. This compound interagiert mit der Nrf2-Bindungsstelle von Keap1, einem Protein, das Nrf2 normalerweise hemmt. Durch die Störung dieser Interaktion ermöglicht this compound Nrf2, in den Zellkern zu gelangen und die Expression von antioxidativen Genen zu aktivieren. Dieser Mechanismus ist entscheidend, um Zellen vor oxidativem Stress zu schützen und Entzündungen zu reduzieren .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure:

- Chemical Name: N-[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]- N'-(2-pyridinylmethyl)urea

- Purity: ≥98%

NK 252 functions primarily as an Nrf2 activator, which interacts with the Nrf2-binding site of Keap1. This interaction leads to the downregulation of fibrogenic genes and enhances antioxidant defenses within cells, making it particularly relevant in conditions characterized by oxidative stress .

Liver Disease Research

This compound has been studied for its protective effects against liver diseases, specifically nonalcoholic steatohepatitis (NASH). In animal models, this compound demonstrated the ability to attenuate fibrosis progression by modulating oxidative stress pathways. Studies indicate that this compound treatment leads to increased expression of antioxidant genes, thereby reducing liver damage associated with NASH .

Cancer Therapeutics

The compound has shown promise in cancer research, particularly in enhancing the efficacy of natural killer (NK) cell-based therapies. NK cells are crucial for targeting and eliminating tumor cells. The activation of Nrf2 by this compound may improve NK cell functionality by promoting metabolic shifts necessary for effective cytotoxic responses against tumors .

Neuroprotection

Research indicates that this compound may have neuroprotective properties due to its ability to enhance cellular antioxidant capacity. This application is particularly relevant in neurodegenerative disease models where oxidative stress plays a significant role in disease progression .

Case Studies and Findings

Wirkmechanismus

NK 252 exerts its effects by activating the Nrf2 pathway. Nrf2 is a transcription factor that binds to antioxidant response elements (AREs) in the DNA, leading to the expression of genes involved in antioxidant defense. This compound interacts with the Nrf2-binding site of Keap1, a protein that normally inhibits Nrf2. By disrupting this interaction, this compound allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. This mechanism is crucial for protecting cells against oxidative stress and reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

NK 252 ist einzigartig in seiner potenten Aktivierung des Nrf2-Signalwegs im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

Sulforaphan: Eine natürlich vorkommende Verbindung, die in Kreuzblütlern vorkommt und für ihre Nrf2-aktivierenden Eigenschaften bekannt ist.

Bardoxolon-Methyl: Ein synthetisches Triterpenoid, das Nrf2 aktiviert und auf seine entzündungshemmenden und antioxidativen Wirkungen untersucht wurde.

Dimethylfumarat: Ein Nrf2-Aktivator, der zur Behandlung von Multipler Sklerose eingesetzt wird.

This compound zeichnet sich durch seine hohe Potenz und spezifische Aktivierung von Nrf2 aus, was es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

NK-252 is a potent small molecule classified as an Nrf2 activator . It interacts specifically with the Keap1 protein, which regulates the transcription factor Nrf2, playing a crucial role in cellular defense against oxidative stress. By activating Nrf2, NK-252 enhances the expression of various antioxidant genes and exhibits significant biological activities, particularly in the context of liver diseases and cancer therapy.

Interaction with Keap1

NK-252 binds to the Nrf2-binding site on Keap1, leading to the release and subsequent nuclear translocation of Nrf2. This process initiates the transcription of antioxidant response elements (AREs), which are crucial for cellular protection against oxidative damage. The activation of Nrf2 by NK-252 results in:

- Increased expression of antioxidant genes such as NQO1 (NAD(P)H dehydrogenase [quinone] 1).

- Downregulation of fibrogenic genes , which are involved in liver fibrosis progression.

Antioxidant Properties

The compound has demonstrated significant antioxidant properties, contributing to its protective effects against oxidative stress-induced cytotoxicity. In vitro studies using Huh-7 cells (a human liver cancer cell line) have shown that NK-252 effectively protects these cells from hydrogen peroxide (H2O2)-induced damage, underscoring its potential therapeutic applications in hepatic disorders.

In Vitro Studies

Research indicates that NK-252 activates the NQO1-ARE in a dose-dependent manner. This was observed in Huh-7.5 cells, where treatment with NK-252 led to a marked increase in NQO1 expression levels.

In Vivo Studies

In animal models, particularly nonalcoholic steatohepatitis (NASH) rats, NK-252 exhibited:

- Reduction in liver fibrosis : Significant decreases in fibrosis scores and liver fibrosis area were noted.

- Hepatoprotective effects : The compound lowered plasma levels of ALT (alanine aminotransferase) and AST (aspartate aminotransferase), indicating improved liver function.

These findings suggest that NK-252 not only mitigates oxidative stress but also plays a role in reversing established liver damage.

Case Study 1: Liver Fibrosis Model

In a controlled study involving NASH model rats treated with varying doses of NK-252:

| Treatment Group | Fibrosis Score Reduction (%) | ALT Level Reduction (%) | AST Level Reduction (%) |

|---|---|---|---|

| Control | 0 | 0 | 0 |

| Low Dose | 30 | 25 | 20 |

| Medium Dose | 50 | 45 | 40 |

| High Dose | 70 | 60 | 55 |

The results indicated a significant dose-dependent effect of NK-252 on liver health markers.

Case Study 2: Cancer Cell Lines

In another study focusing on drug-resistant cancer cell lines, NK-252 was shown to:

- Enhance the efficacy of standard chemotherapy agents .

- Circumvent drug resistance mechanisms , thereby potentially improving treatment outcomes for patients with resistant tumors.

Eigenschaften

CAS-Nummer |

126444-11-9 |

|---|---|

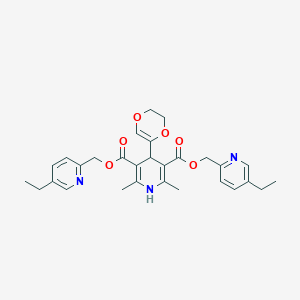

Molekularformel |

C29H33N3O6 |

Molekulargewicht |

519.6 g/mol |

IUPAC-Name |

bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C29H33N3O6/c1-5-20-7-9-22(30-13-20)15-37-28(33)25-18(3)32-19(4)26(27(25)24-17-35-11-12-36-24)29(34)38-16-23-10-8-21(6-2)14-31-23/h7-10,13-14,17,27,32H,5-6,11-12,15-16H2,1-4H3 |

InChI-Schlüssel |

YWKFGWNTDPFJIZ-UHFFFAOYSA-N |

SMILES |

CCC1=CN=C(C=C1)COC(=O)C2=C(NC(=C(C2C3=COCCO3)C(=O)OCC4=NC=C(C=C4)CC)C)C |

Kanonische SMILES |

CCC1=CN=C(C=C1)COC(=O)C2=C(NC(=C(C2C3=COCCO3)C(=O)OCC4=NC=C(C=C4)CC)C)C |

Key on ui other cas no. |

126444-11-9 |

Synonyme |

NK 252 NK-252 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.